molecular formula C24H19Cl2N3O7 B15016615 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate

Cat. No.: B15016615
M. Wt: 532.3 g/mol
InChI Key: BAIVIVHNXVZYBU-UVHMKAGCSA-N
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Description

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a variety of functional groups, including amide, imine, ether, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form an amide. This intermediate is then reacted with an aldehyde to form the imine. The final step involves the esterification of the imine with 4-nitrobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxypropanoic acid: Another herbicide with similar functional groups.

    4-Chloro-2-methylphenoxyacetic acid: A compound with similar biological activity.

Uniqueness

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C24H19Cl2N3O7

Molecular Weight

532.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19Cl2N3O7/c1-2-34-22-11-15(13-27-28-23(30)14-35-20-10-6-17(25)12-19(20)26)3-9-21(22)36-24(31)16-4-7-18(8-5-16)29(32)33/h3-13H,2,14H2,1H3,(H,28,30)/b27-13+

InChI Key

BAIVIVHNXVZYBU-UVHMKAGCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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